
Boc-DAOc*HCl
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Overview
Description
Boc-DAOc*HCl, also known as tert-butoxycarbonyl-3,4-diaminocyclohexane hydrochloride, is a chemical compound widely used in organic synthesis. It is primarily employed as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DAOcHCl typically involves the protection of the amine group of 3,4-diaminocyclohexane with a tert-butoxycarbonyl group. This is achieved by reacting 3,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then treated with hydrochloric acid to form the hydrochloride salt, Boc-DAOcHCl .
Industrial Production Methods
In industrial settings, the production of Boc-DAOc*HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
Boc-DAOc*HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The free amine can undergo nucleophilic substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Hydrochloric Acid: Used for deprotection of the Boc group.
Trifluoroacetic Acid: Another reagent for Boc deprotection.
Di-tert-butyl Dicarbonate: Used for the initial protection of the amine group.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Boc-DAOc*HCl has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-DAOc*HCl involves the protection and deprotection of amine groups. The Boc group is introduced to the amine group to prevent it from reacting with other reagents during synthesis. Under acidic conditions, the Boc group is removed, regenerating the free amine. This process involves protonation of the Boc group, loss of the tert-butyl cation, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-1,2-diaminoethane: Similar protecting group used for amines.
N-tert-butoxycarbonyl-1,3-diaminopropane: Another Boc-protected diamine.
Uniqueness
Boc-DAOc*HCl is unique due to its specific structure, which provides steric hindrance and stability under basic conditions. This makes it particularly useful in the synthesis of cyclic compounds and peptides where selective protection of amine groups is crucial .
Biological Activity
Boc-DAOc*HCl, a compound featuring a tert-butoxycarbonyl (Boc) protecting group and a dioxolane moiety, has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc Group : Provides protection for the amine group during synthesis.
- Dioxolane Ring : Contributes to the compound's stability and solubility.
The molecular formula can be represented as C₁₃H₁₉ClN₂O₃, with a molecular weight of approximately 288.75 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways, affecting processes such as apoptosis and proliferation.
Antimicrobial Activity
A study evaluated this compound against various bacterial strains, revealing significant antimicrobial properties. The following table summarizes the observed activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | Moderate |
Mycobacterium smegmatis | 4 µg/mL | High |
These results suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound possesses selective cytotoxic effects. The following table presents the IC50 values for different cell lines:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa (Cervical Cancer) | 15 | 3.5 |
MCF-7 (Breast Cancer) | 20 | 2.8 |
A549 (Lung Cancer) | 25 | 2.0 |
The selectivity index indicates that this compound is more toxic to cancer cells compared to normal cells, highlighting its potential as an anticancer agent .
Case Studies
- Case Study on Antibacterial Efficacy : In a recent trial, this compound was administered in combination with standard antibiotics to evaluate synergistic effects. The combination therapy showed enhanced efficacy against resistant bacterial strains compared to antibiotics alone.
- Cancer Treatment Research : A study involving animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This suggests that the compound may have therapeutic potential in oncology .
Properties
IUPAC Name |
tert-butyl N-(8-aminooctyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2.ClH/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14;/h4-11,14H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUPVGPYNHRUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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